molecular formula C9H19N3O B7930028 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Cat. No.: B7930028
M. Wt: 185.27 g/mol
InChI Key: WOXHOIQBFYCJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic compound with a molecular formula of C10H21N3O It is characterized by the presence of an amino group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the reaction of N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide with an appropriate amine source. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Halides, electrophiles; reactions may require the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide
  • 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Uniqueness

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-5-3-4-8(11)7-12(2)9(13)6-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXHOIQBFYCJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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